molecular formula C14H12N4O4 B14812821 2-[(2-nitrophenyl)carbonyl]-N-phenylhydrazinecarboxamide

2-[(2-nitrophenyl)carbonyl]-N-phenylhydrazinecarboxamide

Cat. No.: B14812821
M. Wt: 300.27 g/mol
InChI Key: WPZBRGKCEZRVAJ-UHFFFAOYSA-N
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Description

2-(2-nitrobenzoyl)-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom The nitro group is a highly polar functional group, which significantly influences the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrobenzoyl)-N-phenylhydrazinecarboxamide typically involves the nitration of benzoyl compounds followed by the introduction of the hydrazinecarboxamide group. One common method is the nitration of benzoyl chloride with nitric acid to form 2-nitrobenzoyl chloride. This intermediate is then reacted with N-phenylhydrazinecarboxamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as the purification of intermediates, optimization of reaction conditions to maximize yield, and the use of industrial-grade reagents and solvents. Safety measures are crucial due to the handling of potentially hazardous chemicals like nitric acid and nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrobenzoyl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

    Oxidation: The products can vary but may include nitroso or nitro derivatives.

Scientific Research Applications

2-(2-nitrobenzoyl)-N-phenylhydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive nitro group.

    Industry: It can be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-nitrobenzoyl)-N-phenylhydrazinecarboxamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, potentially inhibiting their function. The compound may also form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzoyl chloride
  • N-phenylhydrazinecarboxamide
  • 2-nitrobenzoyl-N-phenylhydrazine

Uniqueness

2-(2-nitrobenzoyl)-N-phenylhydrazinecarboxamide is unique due to the presence of both the nitrobenzoyl and phenylhydrazinecarboxamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical reactions and form stable intermediates further enhances its utility in synthetic chemistry and biological studies.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

1-[(2-nitrobenzoyl)amino]-3-phenylurea

InChI

InChI=1S/C14H12N4O4/c19-13(11-8-4-5-9-12(11)18(21)22)16-17-14(20)15-10-6-2-1-3-7-10/h1-9H,(H,16,19)(H2,15,17,20)

InChI Key

WPZBRGKCEZRVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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